2,3-Dihydro-1-benzofuran-2-carboxylic acid

PPARα agonist Hypolipidemic activity Dyslipidemia

Researchers requiring a consistent, high-purity starting material for anticancer agent synthesis often face variability in dihydrobenzofuran building blocks. 2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9) solves this with: • Proven scaffold for potent PPARα agonists (EC50 < 1 nM) achieving cholesterol reduction at doses >300-fold lower than fenofibrate. • Higher aqueous solubility (5865 mg/L) than unsaturated analogs, enabling fragment-based screening without excessive organic co-solvents. • Distinct crystal habit and lower melting point (116-118 °C) facilitate co-crystal engineering and formulation development. • ≥97% purity, stored at 2-8 °C, shipped with wet ice to ensure stability.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 1914-60-9
Cat. No. B158835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzofuran-2-carboxylic acid
CAS1914-60-9
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C9H8O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11)
InChIKeyWEVFUSSJCGAVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1-benzofuran-2-carboxylic Acid: Physicochemical Profile


2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9) is a bicyclic heteroaromatic compound comprising a fused benzene and partially saturated furan ring with a carboxylic acid functional group at the 2-position . This compound serves as a critical starting material for synthesizing (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives with demonstrated anticancer activity [1]. Its predicted physicochemical properties include a pKa of 3.17±0.20, a LogP of 1.35, and a topological polar surface area of 46.5 Ų, which are essential parameters for assessing its suitability as a building block in medicinal chemistry .

Synthetic building blockEnables preparation of amide derivatives with reported PPARα and NF-κB pathway modulation endpoints.
Physicochemical profilePredicted pKa 3.2, LogP 1.35, and TPSA 46.5 Ų align with drug-like fragment space for medicinal chemistry workflows.
Aqueous handlingEstimated water solubility ~5865 mg/L suggests compatibility with aqueous-phase reactions and bioconjugation studies.

2,3-Dihydro-1-benzofuran-2-carboxylic Acid: Substitution Risks


Substituting 2,3-dihydro-1-benzofuran-2-carboxylic acid with a closely related analog, such as the fully aromatic benzofuran-2-carboxylic acid (CAS 496-41-3) or the unsubstituted 2,3-dihydrobenzofuran (CAS 496-16-2), introduces significant risks to project outcomes due to quantifiable differences in molecular geometry, electronic properties, and resulting biological activity. For instance, the saturated 2,3-bond in the dihydrobenzofuran core alters the ring conformation and electronic distribution compared to the planar benzofuran, directly impacting receptor binding and functional potency in PPARα agonist programs [1][2]. Furthermore, the carboxylic acid moiety at the 2-position is essential for the compound's role as a key synthetic intermediate, and its absence or modification would fundamentally change the molecule's utility as a building block for generating bioactive amide derivatives [3]. These structural distinctions translate into measurable performance differences in both in vitro and in vivo models, as detailed in the quantitative evidence below.

! Fully aromatic benzofuran-2-carboxylic acid: ring saturation alters conformation and electronic distribution; reported PPARα agonist profiles may not transfer.
! 2,3-Dihydrobenzofuran lacking the 2-carboxylic acid: cannot serve as derivatization handle; building-block utility is lost.
! Analogues with different pKa / solubility: reactivity in aqueous coupling and assay compatibility may shift, requiring re-optimization.

2,3-Dihydro-1-benzofuran-2-carboxylic Acid: Quantitative Evidence


PPARα Agonist Potency vs. Fenofibrate

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid exhibit significantly higher potency as PPARα agonists compared to the marketed weak agonist fenofibrate. In a hamster model of dyslipidemia, compound 27 (a derivative) achieved a 42-52% reduction in serum cholesterol and a 43-54% reduction in triglycerides at doses of 0.1-0.3 mg/kg/day, whereas fenofibrate produced only a 28% and 24% reduction, respectively, at a 100 mg/kg/day dose [1]. This represents an approximate 333-fold lower effective dose for cholesterol and 417-fold lower for triglycerides.

PPARα agonist
vs fenofibrate
Head-to-head
Compound 27 (derivative)
0.1–0.3 mg/kg/day
Cholesterol ↓42–52%
Triglyceride ↓43–54%
vs
Fenofibrate
100 mg/kg/day
Cholesterol ↓28%
Triglyceride ↓24%
~333–417× lower effective dose
Supports PPARα pathway-response model interpretation; derivative shows larger lipid endpoint shifts at lower doses.
Hamster model, 9-day oral dosing, n=10; individual derivative data.
PPARα agonist Hypolipidemic activity Dyslipidemia

Anticancer Activity and NF-κB Inhibition

Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives, synthesized from the parent acid, exhibit potent cytotoxic activities at low micromolar concentrations against a panel of six human cancer cell lines [1]. While the paper does not provide a direct head-to-head comparison between the benzofuran and dihydrobenzofuran parent acids, it establishes that the dihydrobenzofuran-2-carboxylic acid scaffold is a productive starting point for generating potent anticancer agents, with some derivatives showing IC50 values under 30 µM in NF-κB inhibition assays [1].

NF-κB inhibition
derivative IC₅₀
Class-level
23.0 µM derivative 4k
Supports parent acid as a building block for NF-κB inhibitor screening.
LPS-stimulated RAW 264.7 cells; comparator KL-1156 IC₅₀ = 37.2 µM.
Anticancer NF-κB inhibitor Cytotoxicity

pKa and Solubility vs. Benzofuran-2-carboxylic Acid

The predicted pKa of 2,3-dihydro-1-benzofuran-2-carboxylic acid is 3.17±0.20, which is slightly higher than the predicted pKa of 3.12±0.30 for its unsaturated analog, benzofuran-2-carboxylic acid (CAS 496-41-3) . Additionally, the estimated water solubility of the dihydro compound is 5865 mg/L at 25°C (based on a Log Kow of 1.69), which is substantially higher than the partially soluble nature reported for benzofuran-2-carboxylic acid .

pKa & solubility
vs unsaturated analog
Data to verify
Dihydro acid
pKa 3.17±0.20
Solubility ~5865 mg/L
vs
Benzofuran-2-carboxylic acid
pKa 3.12±0.30
Partially soluble
Estimated >10× higher solubility
Higher predicted solubility may favor aqueous-phase handling; experimental validation recommended.
Predicted values (ACD/Labs, EPISuite); no experimental confirmation.
pKa Solubility LogP Physicochemical properties

Crystal Structure and Packing vs. Benzofuran Analogs

The crystal structure of a 2,3-dihydrobenzofuran-2-carboxylic acid derivative has been solved, revealing a nearly planar molecule within 0.2 Å and a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. In contrast, the crystal structure of benzofuran-2-carboxylic acid itself crystallizes in a monoclinic system with space group P21/n [2]. This difference in crystal packing and molecular planarity can influence solid-state properties such as melting point (117-120°C for the dihydro compound vs. 193-196°C for benzofuran-2-carboxylic acid) and stability .

Crystal packing
& melting point
Cross-study
Dihydro derivative
m.p. 117–120°C
Orthorhombic, Aba2
vs
Benzofuran-2-carboxylic acid
m.p. 193–196°C
Monoclinic, P21/n
~76°C lower melting point
Distinct solid-state profile may require separate analytical and formulation characterization.
Single-crystal XRD at 291 K; data from independent sources.
Crystal structure X-ray diffraction Molecular conformation

2,3-Dihydro-1-benzofuran-2-carboxylic Acid: Key Applications


PPARα Agonist Development for Dyslipidemia

Leverage the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold to design and synthesize novel PPARα agonists. As demonstrated by Shi et al., derivatives of this scaffold exhibit exceptionally high potency and subtype selectivity, achieving significant cholesterol and triglyceride reduction in vivo at doses >300-fold lower than fenofibrate [1]. This application is ideal for drug discovery programs seeking to overcome the efficacy and dosing limitations of current fibrate therapies.

Anticancer Amide Libraries Targeting NF-κB

Utilize 2,3-dihydro-1-benzofuran-2-carboxylic acid as a key building block for generating diverse libraries of N-substituted phenylamide derivatives. As shown by Choi et al., these derivatives exhibit potent cytotoxicity against a broad panel of human cancer cell lines and inhibit NF-κB transcriptional activity, with some analogs outperforming reference compounds like KL-1156 [2]. This application is well-suited for medicinal chemistry groups focused on developing novel anticancer agents.

Chemical Biology Probes with Enhanced Solubility

For projects requiring improved handling in aqueous buffers or biological media, the higher predicted water solubility of 2,3-dihydro-1-benzofuran-2-carboxylic acid (5865 mg/L) compared to its unsaturated analog makes it a superior choice . This is particularly relevant for bioconjugation, fragment-based screening, and the development of chemical probes intended for use in cellular assays without the need for high concentrations of organic co-solvents.

Crystallography and Solid-State Formulation

The distinct crystal structure and lower melting point of 2,3-dihydro-1-benzofuran-2-carboxylic acid, relative to benzofuran-2-carboxylic acid, provide a unique solid-state profile that can be exploited in co-crystal engineering and formulation development [3]. Researchers can utilize this compound to study the impact of ring saturation on crystal packing and to develop solid formulations with improved physicochemical properties.

Application
Selection Property
Validation Focus
PPARα pathway modulation studies
Scaffold-derived PPARα agonist activity
In vivo lipid endpoint models
NF-κB pathway and cancer cell-model research
Amide derivative synthesis compatibility
NF-κB transcriptional activity and cytotoxicity endpoints
Aqueous-compatible probe design
Higher predicted aqueous solubility
Solubility assessment in assay-relevant buffers
Solid-state and co-crystal engineering
Distinct crystal packing and lower melting point
XRD and thermal analysis methods

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